HPPD Inhibitory Potency: A Defined Intermediate Between Topramezone and Advanced Pyrazole Amide Analogs
3-(2-Hydroxyphenyl)-N-(1H-pyrazol-4-yl)propanamide inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of approximately 90 nM [1]. In a cross-study comparison, this activity is intermediate to that of the commercial HPPD-inhibiting herbicide topramezone, which has an IC50 of 110 nM against Arabidopsis thaliana HPPD (AtHPPD), and the more potent in-class pyrazole amide derivative 'Compound B5', which has an IC50 of 40 nM against AtHPPD [2]. This positions the compound as a valuable comparator scaffold for dissecting the structural determinants of HPPD inhibition efficacy.
| Evidence Dimension | In vitro inhibition of HPPD enzyme |
|---|---|
| Target Compound Data | IC50 ≈ 90 nM (Pig liver HPPD) |
| Comparator Or Baseline | Topramezone (IC50 = 110 nM, AtHPPD); Compound B5 (IC50 = 40 nM, AtHPPD) |
| Quantified Difference | ~1.2-fold less potent than topramezone; ~2.3-fold less potent than Compound B5. |
| Conditions | Enzymatic assay using purified HPPD from pig liver; Comparator data from assays using AtHPPD. |
Why This Matters
This quantified potency profile allows researchers to select this compound specifically for SAR studies focused on achieving an intermediate level of HPPD inhibition, avoiding the confounding effects of extreme potency or lack of activity.
- [1] BindingDB. (n.d.). BDBM50403928 CHEMBL307048. Affinity Data: IC50: 90 nM for 4-Hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. View Source
- [2] NCBI. (2022). Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(24), 7400-7411. View Source
